molecular formula C8H5F2NO B7780689 3,4-Difluoro-2-methoxybenzonitrile

3,4-Difluoro-2-methoxybenzonitrile

Cat. No.: B7780689
M. Wt: 169.13 g/mol
InChI Key: CEJPLDDMSFYULD-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzonitrile (CAS No. 886496-72-6) is a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂NO and a molecular weight of 169.128 g/mol . Its structure features a methoxy group (-OCH₃) at position 2, two fluorine substituents at positions 3 and 4, and a nitrile (-CN) group at position 1 (benzonitrile backbone). Key physical properties include:

  • Density: 1.3 ± 0.1 g/cm³
  • Boiling Point: 245.4 ± 35.0 °C at 760 mmHg
  • LogP (Lipophilicity): 1.63
  • Vapor Pressure: 0.0 ± 0.5 mmHg at 25 °C .

It is classified for industrial use, though detailed hazard and toxicological data remain unavailable . Its stability under recommended storage conditions and resistance to environmental degradation make it suitable for applications in agrochemical or pharmaceutical intermediates .

Properties

IUPAC Name

3,4-difluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPLDDMSFYULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Cyanide Exchange

A common route involves substituting a halogen atom (e.g., bromine or iodine) at the para position to methoxy with a cyanide group.

Procedure :

  • Starting material : 2-methoxy-3,4-difluorobromobenzene.

  • Reagents : Copper(I) cyanide (CuCN) or potassium cyanide (KCN) in polar aprotic solvents (DMF, DMSO).

  • Conditions : 120–160°C for 12–24 hours under inert atmosphere.

Example :

Starting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
2-methoxy-3,4-difluorobromobenzeneCuCNDMF1401868–72

Mechanism : A radical or ionic pathway mediated by CuCN, where the cyanide ion displaces bromide.

Limitations

  • Low functional group tolerance : Competing reactions with fluorine or methoxy groups may occur.

  • Toxicity : Handling cyanide reagents requires stringent safety protocols.

Metal-Catalyzed Cyanation

Palladium-Catalyzed Cyanation

Adapted from cross-coupling methodologies in patent CN107628956A, this approach uses Pd catalysts to introduce cyanide.

Procedure :

  • Substrate : 2-methoxy-3,4-difluoroiodobenzene.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Cyanide source : Zn(CN)₂ or K₄[Fe(CN)₆].

  • Conditions : 80–100°C in toluene/water biphasic system.

Example :

SubstrateCatalystCyanide SourceYield (%)
2-methoxy-3,4-difluoroiodobenzenePd(PPh₃)₄Zn(CN)₂85

Advantages :

  • Higher yields compared to NAS.

  • Tolerance for electron-withdrawing groups like fluorine.

Nickel-Catalyzed Methods

Nickel complexes offer a cost-effective alternative, particularly for large-scale synthesis:

  • Catalyst : NiCl₂(dme)/dppp.

  • Solvent : Ethanol/water.

  • Yield : 78–82% at 60°C.

Oxidation of Benzaldehyde Derivatives

Aldoxime Dehydration

Adapted from patent CN105523921A, benzaldehyde intermediates are converted to nitriles via aldoxime formation and dehydration.

Steps :

  • Synthesize 3,4-difluoro-2-methoxybenzaldehyde through formylation of 3,4-difluoroanisole.

  • Form aldoxime : React with hydroxylamine hydrochloride.

  • Dehydrate : Use acetic anhydride or PCl₅ to yield nitrile.

Data :

StepReagentTemp (°C)Yield (%)
Aldoxime formationNH₂OH·HCl, NaOH7089
DehydrationAc₂O12076

Challenges :

  • Over-oxidation risks during aldehyde synthesis.

  • Purification required to remove byproducts like amides.

Directed Ortho Metalation (DoM)

Methoxy-Directed Cyanation

Using the methoxy group as a directing group, lithiation followed by cyanation achieves regioselectivity:

Procedure :

  • Lithiation : Treat 3,4-difluoroanisole with LDA at −78°C.

  • Quench with TMSCl : Form silyl-protected intermediate.

  • Cyanation : React with ClCN or BrCN.

Example :

StepConditionsYield (%)
LithiationLDA, THF, −78°C90
CyanationClCN, −30°C65

Limitations :

  • Sensitivity to moisture and temperature.

  • Low functionalization efficiency at scale.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityCostSafety Concerns
NAS with CuCN65–72ModerateLowHigh (cyanide)
Pd-catalyzed cyanation80–85HighHighModerate (Pd waste)
Aldoxime dehydration70–76LowMediumAcetic anhydride
DoM60–65LowHighCryogenic conditions

Optimal route : Pd-catalyzed cyanation balances yield and scalability, though NAS is preferable for small-scale synthesis due to lower catalyst costs .

Chemical Reactions Analysis

3,4-Difluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can yield amines.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a prominent reaction involving this compound.

Scientific Research Applications

3,4-Difluoro-2-methoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to significant biological effects. The methoxy group also plays a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to 3,4-Difluoro-2-methoxybenzonitrile, as identified by molecular similarity indices (scale: 0–1, with 1 indicating identical structures) :

CAS No. Compound Name Similarity Score Key Structural Differences
191014-55-8 4-Fluoro-2-methoxybenzonitrile 0.69 Single fluorine at position 4 (vs. 3,4-diF)
365-24-2 Not fully identified (likely fluorobenzonitrile analog) 0.72 Fluorine and substituent position variations
488787-59-3 (S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile 0.71 Complex branched substituents; additional functional groups

Key Observations :

  • Fluorine Substitution: The presence of two fluorine atoms in this compound increases electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 4-Fluoro-2-methoxybenzonitrile). This likely enhances its stability and reactivity in electrophilic substitution reactions .
  • Lipophilicity : The LogP of 1.63 suggests moderate lipophilicity, which may be lower in analogs with fewer fluorine atoms (e.g., 4-Fluoro-2-methoxybenzonitrile) due to reduced halogen-induced hydrophobicity.
Comparison with Fluorinated Nucleoside Analogs

While this compound is a benzonitrile derivative, fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC) and 1-β-D-arabinofuranosylcytosine (ara-C) provide insights into fluorine’s role in biological activity:

Property This compound dFdC (Gemcitabine) ara-C (Cytarabine)
Primary Use Industrial intermediate Anticancer agent Antileukemic agent
Fluorine Position Aromatic ring (positions 3,4) Sugar moiety (2',2'-diF) None (arabinosyl sugar)
Metabolic Stability High (stable under storage) High (slow triphosphate elimination, t½ >16 hr) Low (rapid triphosphate degradation, t½ = 0.7 hr)
Cytotoxicity Not studied High (IC₅₀ ~10 nM in leukemia cells) Moderate (IC₅₀ ~100 nM)

Key Findings :

  • Fluorine’s position critically influences biological activity. For example, dFdC’s 2',2'-difluoro substitution enhances its resistance to enzymatic degradation, prolonging intracellular retention of its active triphosphate metabolite .
  • In contrast, this compound’s fluorines on the aromatic ring may improve thermal stability and electronic properties for synthetic applications but lack direct therapeutic relevance .
Comparison with Mono-Fluorinated Benzonitriles

Limited data exist for analogs like 4-Fluoro-2-methoxybenzonitrile, but inferences can be made:

  • Boiling Point: The additional fluorine in this compound likely raises its boiling point compared to mono-fluorinated analogs due to increased molecular weight and intermolecular forces .
  • Reactivity: The electron-deficient aromatic ring in the di-fluorinated compound may enhance its susceptibility to nucleophilic attack at the nitrile group, unlike mono-fluorinated variants.

Biological Activity

3,4-Difluoro-2-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a benzonitrile framework. The molecular formula is C8H6F2NC_8H_6F_2N with a molecular weight of approximately 169.13 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Appearance : White to slightly pale yellow crystalline solid.
  • Melting Point : Approximately 99°C.
  • Solubility : Soluble in organic solvents such as methanol; insoluble in water.

The biological activity of this compound is largely influenced by its structural components:

  • Fluorine Atoms : These atoms can enhance metabolic stability and bioavailability, which is crucial for pharmaceutical applications. They also improve binding affinity to various biological targets, including enzymes and receptors.
  • Methoxy Group : This group can influence solubility and bioavailability, potentially enhancing the compound's therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of compounds structurally related to this compound:

Compound NameMolecular FormulaUnique Features
2-Methoxy-4-fluorobenzonitrileC8H8FNOContains one fluorine atom; more hydrophobic
3-Methoxy-2,6-difluorobenzonitrileC8H6F2NODifferent fluorine positioning affecting reactivity
4-Fluoro-2-methoxybenzonitrileC8H8FNOSingle fluorine; potential different biological activity
2,4-Difluoro-3-methoxybenzonitrileC8H5F2NOSimilar structure but different substitution pattern

This comparison highlights the unique arrangement of functional groups in this compound that may influence its reactivity and biological interactions compared to other related compounds.

Case Studies and Research Findings

  • Anticancer Studies : Research indicates that fluorinated benzonitriles have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the benzonitrile structure could enhance selective toxicity towards cancer cells while minimizing effects on normal cells.
  • Inflammation Models : In vitro studies on similar compounds have indicated the ability to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in vivo.
  • Antiparasitic Activity : Investigations into structurally similar analogs revealed promising results against Plasmodium species, highlighting the importance of specific functional groups for biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,4-Difluoro-2-methoxybenzonitrile in laboratory settings?

  • Methodological Guidance :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • In case of spills, evacuate the area, wear respiratory protection, and use inert absorbents (e.g., sand) for cleanup .

Q. How can researchers determine the stability of this compound under varying reaction conditions?

  • Experimental Design :

  • Conduct thermal stability tests via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Monitor reactivity with common solvents (e.g., DMSO, THF) using NMR or HPLC to detect decomposition products.
  • Note: Stability data gaps exist in public records; experimental validation is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 19F^{19}\text{F} NMR to resolve fluorine substituents; 1H^{1}\text{H} NMR for methoxy and aromatic proton environments .
  • IR : Identify nitrile (C≡N) stretches near 2220–2260 cm1^{-1} and methoxy (C-O) bands at ~1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ at m/z 170.04 (calculated for C8_8H5_5F2_2NO) .

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing fluorinated heterocycles?

  • Synthetic Strategy :

  • Utilize the nitrile group for cycloaddition reactions (e.g., [2+3] with azides to form tetrazoles).
  • Leverage fluorine atoms for nucleophilic aromatic substitution (SNAr) to introduce amines or thiols.
  • Example: React with hydrazine to form pyrazole derivatives, which are common in drug discovery .

Q. What contradictions exist in reported data on the reactivity of this compound, and how can they be resolved?

  • Data Analysis Framework :

  • Issue : Conflicting reactivity reports (e.g., fluorination vs. methoxy group stability).
  • Resolution :
  • Perform controlled experiments under inert atmospheres to isolate competing pathways.
  • Use DFT calculations to model electronic effects of substituents on reaction outcomes.
  • Cross-validate with LC-MS to track intermediate species .

Q. How to design experiments to evaluate the ecological toxicity of this compound given limited data?

  • Ecotoxicology Protocol :

  • Acute Toxicity : Use Daphnia magna or zebrafish embryos for LC50_{50}/EC50_{50} assays.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method.
  • Degradation : Test photolytic stability under UV light and biodegradation in activated sludge .

Research Challenges and Solutions

  • Challenge : Lack of toxicological data.
    Solution : Collaborate with regulatory bodies to conduct OECD-compliant tests (e.g., Ames test for mutagenicity).
  • Challenge : Contradictory reactivity in fluorination reactions.
    Solution : Use kinetic isotope effects (KIE) or isotopic labeling to trace reaction mechanisms .

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